

Introduction: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

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Compound of Interest

Compound Name:	2-(chloromethyl)-3-(2-methylphenyl)quinazolin-4(3H)-one
CAS No.:	3166-54-9
Cat. No.:	B2657097

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The quinazolinone core, a bicyclic heterocyclic system formed by the fusion of a benzene ring and a pyrimidinone ring, is a cornerstone in the field of medicinal chemistry.[1][2] Its structural versatility and ability to interact with a wide array of biological targets have established it as a "privileged structure." This designation stems from its recurring presence in molecules exhibiting a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and anticonvulsant properties.[3][4][5] Several drugs incorporating the quinazolinone scaffold are already in clinical use, such as the anticancer agent Dacomitinib and the diuretic Quinethazone, underscoring the therapeutic potential of this chemical class.[2][6]

This guide offers a comparative analysis of the diverse biological activities of quinazolinone derivatives, supported by experimental data and detailed protocols. As a Senior Application Scientist, the focus is not merely on presenting data but on elucidating the causal relationships between chemical structure, biological function, and the experimental design used to validate these activities.

Anticancer Activity: Targeting the Hallmarks of Malignancy

Quinazolinone derivatives have emerged as a highly promising class of anticancer agents, with research demonstrating their ability to interfere with multiple pathways crucial for tumor growth and survival.^{[7][8]} Their mechanisms of action are diverse, ranging from the inhibition of key signaling kinases to the disruption of the cellular machinery required for division.^{[6][9]}

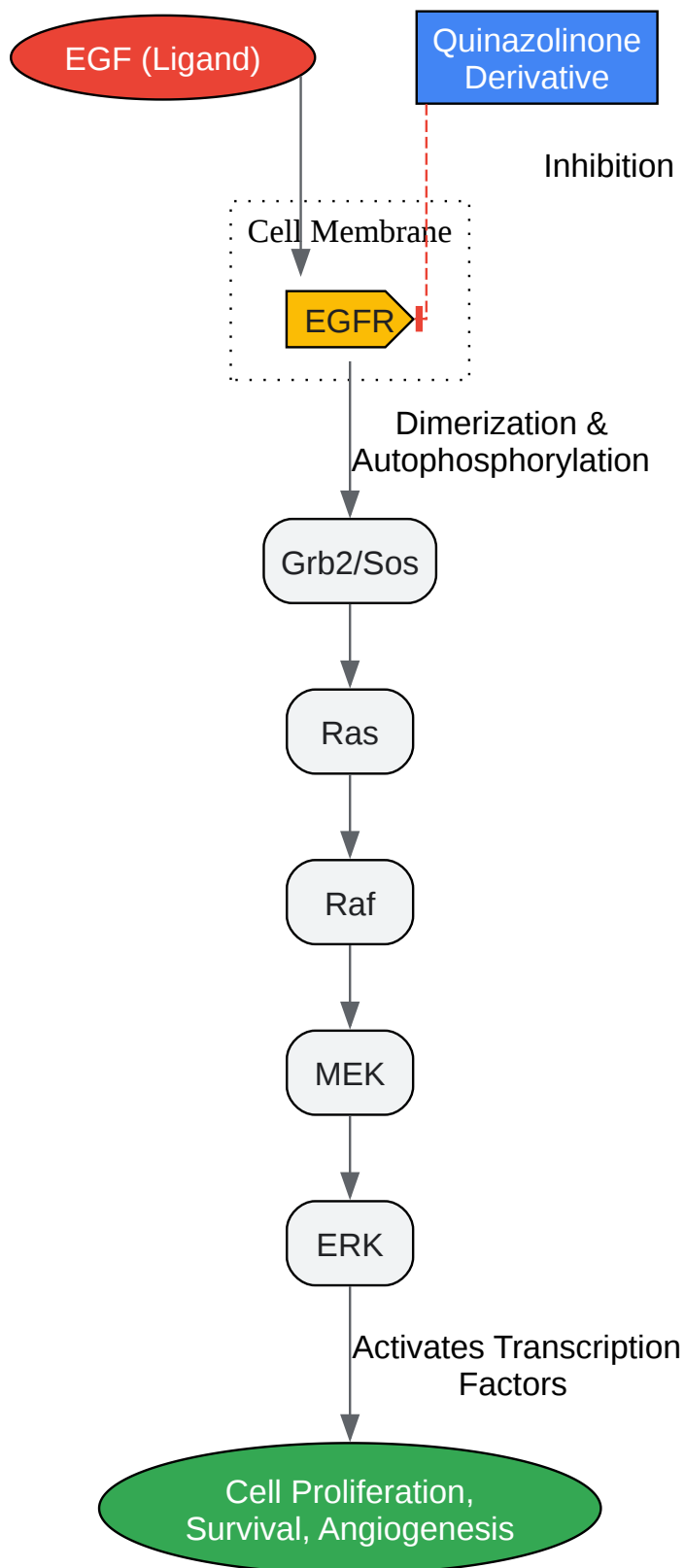
Key Mechanisms of Anticancer Action

- **Epidermal Growth Factor Receptor (EGFR) Inhibition:** Many quinazolinone derivatives are designed to target the ATP-binding site of the EGFR tyrosine kinase.^[9] Overactivation of the EGFR pathway is a common driver in various cancers, including non-small-cell lung carcinoma. By blocking this pathway, these compounds can halt downstream signaling that promotes cell proliferation and survival.^[6]
- **Tubulin Polymerization Inhibition:** The mitotic spindle, composed of microtubules, is essential for cell division. Some quinazolinone derivatives exert their cytotoxic effects by binding to tubulin, preventing its polymerization into functional microtubules.^[9] This disruption of the cytoskeleton leads to cell cycle arrest, typically in the G2/M phase, and ultimately triggers apoptosis (programmed cell death).^[9]
- **Induction of Apoptosis:** Beyond cell cycle arrest, certain derivatives can directly induce apoptosis. For instance, studies on HCT-116 and MDAMB-231 cell lines have shown that specific quinazolinone compounds can trigger G2/M phase arrest and subsequent apoptosis.^[9]
- **PARP-1 Inhibition:** Poly(ADP-ribose)polymerase-1 (PARP-1) is a key enzyme in the DNA repair process. Inhibiting PARP-1 is a promising strategy, particularly for cancers with existing DNA repair deficiencies. Some quinazolinone-2,4(1H,3H)-dione derivatives have shown potent PARP-1 inhibitory activity, with IC50 values in the nanomolar range.^[8]

Diagram 1: Simplified EGFR Signaling Pathway

This diagram illustrates the EGFR signaling cascade, a primary target for many quinazolinone-based anticancer agents. Inhibition at the receptor level blocks downstream signals responsible

for cell proliferation and survival.



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Comparative Performance of Anticancer Quinazolinone Derivatives

The efficacy of these compounds is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition in vitro. A lower IC₅₀ value indicates higher potency.

Derivative Class	Target Cancer Cell Line	Key Structural Feature	Reported IC ₅₀ (μM)	Reference
2-Thioquinazolin-4(3H)-one	Multiple Cancer Lines	Benzimidazole conjugate	Potent activity, targets RAF kinase	[9]
6-Chloro-2-methyl-3-(heteroaryl)	A549, PC-3, SMMC-7721	Benzaldehyde adduct	EGFRwt-TK IC ₅₀ of 0.01 μM	[9]
Quinazoline-2,4(1H,3H)-dione	N/A (Enzyme Assay)	Amino acid building blocks	Nanomolar range (PARP-1 inhibition)	[8]
Quinazolinone Schiff base	MCF-7, MDA-MB-231	5-chloro-2-hydroxyphenyl	Cytotoxic activity observed	[8]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol outlines a standard method for assessing the cytotoxic effects of quinazolinone derivatives on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for measuring cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Step-by-Step Methodology:

- **Cell Seeding:** Plate cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.
- **Compound Treatment:** Prepare serial dilutions of the quinazolinone derivatives in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known anticancer drug like Doxorubicin).
- **Incubation:** Incubate the plate for 48-72 hours. The duration is optimized based on the cell line's doubling time.
- **MTT Addition:** Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
- **Formazan Solubilization:** Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
- **Absorbance Reading:** Measure the absorbance of the wells at 570 nm using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC₅₀ value using non-linear regression analysis.

Antimicrobial Activity: A Broad-Spectrum Defense

The rise of antibiotic-resistant pathogens necessitates the development of new antimicrobial agents. Quinazolinone derivatives have demonstrated significant activity against a wide range of microorganisms, including Gram-positive and Gram-negative bacteria, as well as various fungi.^{[3][10][11]}

Comparative Performance of Antimicrobial Quinazolinone Derivatives

The antimicrobial efficacy is often measured by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a chemical that prevents visible growth of a bacterium or fungus.

Derivative Class	Target Microorganism	Key Structural Feature	Reported MIC ($\mu\text{g/mL}$)	Reference
N-hexyl substituted isatin-quinazoline	<i>S. aureus</i> , <i>E. coli</i> , Fungi	Isatin-quinazoline hybrid	Active against screened species	[3]
Fused Quinazolinones	<i>S. aureus</i> , <i>E. coli</i>	Deoxyvasicinone structure	Not specified, but activity shown	[12]
Quinazolinone-glycosides	<i>P. syringae</i> , <i>X. oryzae</i>	Glycoside moiety	EC50 of 45.6-48.7 mg/L	[13]
Quinazolinone with Naphthyl radical	<i>S. aureus</i> , <i>S. pneumoniae</i>	Naphthyl group	Bacteriostatic effect observed	[11]

Experimental Protocol: Agar Well Diffusion Method

This is a widely used preliminary method to screen for antimicrobial activity.

Principle: An agar plate is uniformly inoculated with the test microorganism. A well is made in the agar, and the test compound is introduced into the well. If the compound is effective, it will diffuse into the agar and inhibit the growth of the microorganism, resulting in a clear zone of inhibition around the well. The diameter of this zone is proportional to the compound's activity.

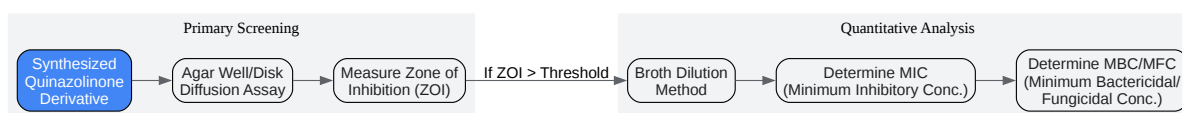
Step-by-Step Methodology:

- **Media Preparation:** Prepare and sterilize Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi) and pour it into sterile Petri dishes. Allow the agar to solidify.
- **Inoculum Preparation:** Prepare a standardized suspension of the test microorganism (e.g., *Staphylococcus aureus*, *Escherichia coli*) equivalent to the 0.5 McFarland standard.

- Plate Inoculation: Uniformly swab the entire surface of the agar plate with the microbial suspension.
- Well Creation: Use a sterile cork borer to punch wells (typically 6 mm in diameter) into the agar.
- Compound Loading: Add a fixed volume (e.g., 50-100 μL) of the dissolved quinazolinone derivative at a known concentration into each well. Use a solvent control and a standard antibiotic (e.g., Ciprofloxacin) as negative and positive controls, respectively.
- Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 25-28°C for 48-72 hours for fungi.
- Measurement: Measure the diameter (in mm) of the zone of inhibition around each well.

Diagram 2: General Workflow for Antimicrobial Screening

This flowchart outlines the typical progression from initial screening to quantitative assessment of a new compound's antimicrobial properties.



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Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Inflammation is a complex biological response to harmful stimuli. Chronic inflammation is implicated in numerous diseases. Quinazolinone derivatives have shown potent anti-inflammatory effects, often comparable to or exceeding those of standard non-steroidal anti-inflammatory drugs (NSAIDs).^{[14][15][16]}

Comparative Performance of Anti-inflammatory Quinazolinone Derivatives

The primary in vivo model for assessing acute anti-inflammatory activity is the carrageenan-induced paw edema test in rodents. Efficacy is measured as the percentage inhibition of edema.

Derivative Class	Key Structural Feature	% Inhibition of Edema	Reference Drug	Reference
2,3,6-Trisubstituted	o-methoxyphenyl at C-3	10.3% - 53.3%	Phenylbutazone	[17]
3-Azetidinone/Thiazolidinone	4-chlorophenyl group	24.6% - 32.5%	N/A	[14]
3-Naphthalene substituted	Naphthalene at C-3	19.7% - 59.6%	Phenylbutazone	[17]
6,8-diiodo-2-methyl-3-substituted	Sulfonamide moiety	High to moderate activity	Ibuprofen	[18]

Experimental Protocol: Carrageenan-Induced Rat Paw Edema

Principle: This is a classic model of acute inflammation. Subplantar injection of carrageenan into a rat's paw induces a localized, reproducible inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

- **Animal Acclimatization:** Use healthy adult rats (e.g., Wistar or Sprague-Dawley), and allow them to acclimatize for at least one week before the experiment.

- **Grouping and Fasting:** Divide the animals into groups (e.g., control, standard, test groups). Fast the animals overnight before the experiment but allow free access to water.
- **Compound Administration:** Administer the quinazolinone derivative orally (p.o.) or intraperitoneally (i.p.) at a specific dose (e.g., 50 mg/kg). The control group receives the vehicle, and the standard group receives a reference drug like Indomethacin or Diclofenac.
- **Edema Induction:** One hour after compound administration, inject 0.1 mL of a 1% carrageenan solution in saline into the subplantar region of the right hind paw of each rat.
- **Paw Volume Measurement:** Measure the paw volume of each rat immediately after carrageenan injection (V_0) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
- **Data Analysis:** Calculate the percentage increase in paw volume for each group. Determine the percentage inhibition of edema for the treated groups compared to the control group using the formula: $\% \text{ Inhibition} = [(V_c - V_t) / V_c] \times 100$ Where V_c is the average increase in paw volume in the control group and V_t is the average increase in paw volume in the treated group.

Anticonvulsant Activity: Targeting Neurological Disorders

Certain quinazolinone derivatives, notably methaqualone, have a history as sedative-hypnotics and have demonstrated significant anticonvulsant properties.^{[19][20]} Modern research aims to develop new analogues with improved efficacy and safety profiles for the treatment of epilepsy.^{[21][22]}

Comparative Performance of Anticonvulsant Quinazolinone Derivatives

Anticonvulsant activity is typically screened using the Maximal Electroshock (MES) test, which models generalized tonic-clonic seizures, and the subcutaneous Pentylenetetrazole (scPTZ) test, which models absence seizures.

Derivative Class	Test Model	Key Structural Feature	Activity/Potency	Reference
2,3-disubstituted	PTZ-induced seizures	Varied R1, R2 groups	Compound 8b showed high activity	[19]
3-substituted-2-(phenoxyethyl)	MES-induced seizures	Piperazine moiety	Moderate to significant activity	[20]
Quinazolinone Schiff bases	INH and PTZ models	Electron-donating/withdrawing groups	Several compounds delayed seizure onset	[23]
3-butyl/benzyl substituted	MES and scPTZ	Butyl/benzyl at C-3	Compounds 8, 13, 19 gave 100% protection (scPTZ)	[22]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test

Principle: This test identifies compounds that prevent the spread of seizures. An electrical stimulus is applied to the animal (typically a mouse or rat), inducing a maximal seizure characterized by a tonic hind limb extension phase. An effective anticonvulsant will abolish this phase.

Step-by-Step Methodology:

- **Animal Preparation:** Use adult mice, grouped and acclimatized as previously described.
- **Compound Administration:** Administer the test quinazolinone derivative (i.p. or p.o.) at various doses. Include vehicle control and standard drug (e.g., Phenytoin, Diazepam) groups.

- Time to Peak Effect: Wait for a predetermined time (e.g., 30-60 minutes) to allow the compound to be absorbed and reach its peak effect.
- Electrical Stimulation: Apply a supramaximal electrical stimulus (e.g., 50 mA for 0.2 seconds) via corneal or ear-clip electrodes using a specialized shock generator.
- Observation: Observe the animal for the presence or absence of the tonic hind limb extension phase of the seizure. The inability to extend the hind limbs for more than a 90-degree angle with the torso is considered protection.
- Data Analysis: Calculate the percentage of animals protected in each group. An ED50 (the dose required to protect 50% of the animals) can be determined using probit analysis to quantify the compound's potency.
- Neurotoxicity: Assess for any acute neurological deficits (e.g., ataxia, sedation) using a test like the rotarod assay to establish a therapeutic index (Toxic Dose 50 / Effective Dose 50).

Conclusion

The quinazolinone scaffold is a remarkably versatile and pharmacologically significant structure. Derivatives have consistently demonstrated potent and diverse biological activities, from targeted anticancer action to broad-spectrum antimicrobial, anti-inflammatory, and anticonvulsant effects. The comparative data and experimental frameworks presented in this guide highlight the vast potential for developing novel therapeutics. The key to future success lies in rational drug design, where specific structural modifications are made to enhance potency against a desired target while minimizing off-target effects and toxicity. As our understanding of the underlying molecular mechanisms deepens, quinazolinone derivatives will undoubtedly continue to be a fertile ground for drug discovery and development.

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